molecular formula C18H21N5O B2453639 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one CAS No. 2415520-95-3

3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one

Cat. No. B2453639
CAS RN: 2415520-95-3
M. Wt: 323.4
InChI Key: ODZHDVVQCPUZGS-UHFFFAOYSA-N
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Description

3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidinone derivative that has been synthesized using various methods. The compound has shown promising results in various scientific studies, making it an area of interest for further research.

Mechanism of Action

The mechanism of action of 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one involves the inhibition of specific enzymes involved in the cell cycle. The compound targets the cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6) enzymes, which are involved in the regulation of the cell cycle. By inhibiting these enzymes, the compound prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has several biochemical and physiological effects. The compound has been found to induce apoptosis, which is the programmed cell death of cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one for lab experiments is its high specificity for CDK4 and CDK6 enzymes. This makes it an ideal candidate for studying the cell cycle and the mechanisms involved in cancer cell growth. However, one of the limitations of the compound is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one. One area of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the exploration of its potential applications in other fields of science, such as material science and nanotechnology. Additionally, further research is needed to fully understand the mechanisms of action of the compound and its potential side effects.

Synthesis Methods

The synthesis of 3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one has been achieved using different methods. One of the methods involves the reaction of 2-(2-propan-2-ylbenzimidazol-1-yl)acetic acid with ethyl 6-amino-5-cyano-4-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate. The reaction is carried out in the presence of a coupling agent and a base, resulting in the formation of the desired compound.

Scientific Research Applications

3-Methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one has been studied for its potential applications in various fields of science. In the field of medicinal chemistry, the compound has shown promising results in the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific enzymes involved in the cell cycle.

properties

IUPAC Name

3-methyl-6-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O/c1-12(2)18-20-14-6-4-5-7-15(14)23(18)13-9-22(10-13)16-8-17(24)21(3)11-19-16/h4-8,11-13H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZHDVVQCPUZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2N1C3CN(C3)C4=CC(=O)N(C=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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